4-Bromo-3-fluorobenzyl methanesulfonate properties and structure
4-Bromo-3-fluorobenzyl methanesulfonate properties and structure
An In-depth Technical Guide to 4-Bromo-3-fluorobenzyl Methanesulfonate: Synthesis, Reactivity, and Applications for Advanced Research
Abstract
4-Bromo-3-fluorobenzyl methanesulfonate is a specialized bifunctional reagent designed for advanced applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis from commercially available precursors. We delve into the mechanistic rationale behind its reactivity, highlighting the role of the methanesulfonyl leaving group and the influence of the halogenated aromatic ring. Furthermore, we explore its strategic utility as a key building block in drug discovery, where the distinct functionalities of the mesylate and the aryl bromide offer orthogonal handles for molecular elaboration. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the construction of complex molecular architectures.
Introduction and Strategic Significance
In the landscape of modern drug discovery and fine chemical synthesis, the efficiency and precision of constructing new molecular entities are paramount. 4-Bromo-3-fluorobenzyl methanesulfonate emerges as a valuable synthetic intermediate, strategically designed to address these needs. It belongs to the class of sulfonate esters, specifically a methanesulfonate (mesylate), which are renowned for their high reactivity as alkylating agents.
The molecule's utility is rooted in its trifecta of functional groups:
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The Methanesulfonate (Mesylate) Group: An excellent leaving group, far superior to halides in many nucleophilic substitution reactions. This moiety activates the benzylic position, facilitating the efficient introduction of the 4-bromo-3-fluorobenzyl group onto a wide range of nucleophiles.
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The Aryl Bromide: A versatile functional handle that is stable under the conditions of mesylate displacement. It serves as a key anchor point for subsequent carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
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The Aryl Fluoride: The fluorine atom, positioned meta to the benzylic carbon, significantly modulates the electronic properties of the aromatic ring. Its high electronegativity can influence the acidity of adjacent protons, alter binding interactions in a biological context, and enhance metabolic stability in drug candidates.[1][2][3]
This guide provides the necessary technical details for the synthesis, handling, and strategic application of this potent building block.
Chemical Structure and Physicochemical Properties
The structural arrangement of 4-Bromo-3-fluorobenzyl methanesulfonate is key to its function. The electron-withdrawing sulfonate ester is attached to the benzylic carbon, making it highly electrophilic, while the halogenated phenyl ring provides both electronic modulation and a site for further functionalization.
Caption: 2D Structure of 4-Bromo-3-fluorobenzyl methanesulfonate.
Physicochemical Data
Quantitative data for this specific compound is not widely published, as it is typically synthesized and used directly as a reactive intermediate. The properties below are calculated or inferred from its precursor and the general class of mesylates.
| Property | Value | Source |
| IUPAC Name | (4-Bromo-3-fluorophenyl)methyl methanesulfonate | - |
| Molecular Formula | C₈H₈BrFO₃S | Calculated |
| Molecular Weight | 283.11 g/mol | Calculated |
| Monoisotopic Mass | 281.9443 Da | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF. | Inferred |
| Precursor CAS | 222978-01-0 ((4-Bromo-3-fluorophenyl)methanol) | [4][5] |
Synthesis and Purification
The most direct and reliable synthesis of 4-Bromo-3-fluorobenzyl methanesulfonate is achieved via the mesylation of its corresponding alcohol, (4-Bromo-3-fluorophenyl)methanol, which is commercially available.[4]
Expertise & Causality: The Rationale Behind the Protocol
The conversion of an alcohol to a mesylate is a cornerstone transformation in organic synthesis. The chosen protocol utilizes methanesulfonyl chloride (MsCl) as the source of the sulfonyl group and a tertiary amine base, typically triethylamine (Et₃N), in an aprotic solvent like dichloromethane (DCM).[6][7]
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Why Triethylamine? The reaction of the alcohol with MsCl liberates hydrochloric acid (HCl). Triethylamine acts as a non-nucleophilic base to scavenge this HCl, forming triethylammonium chloride and preventing side reactions or degradation of acid-sensitive materials.
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Why 0 °C? The reaction is exothermic and the product is highly reactive.[8] Maintaining a low temperature (0 °C to -10 °C) controls the reaction rate, minimizes the formation of byproducts, and prevents the degradation of the desired mesylate.
-
Why an Aprotic Solvent? A dry, aprotic solvent like DCM is essential. Protic solvents (like water or alcohols) would compete as nucleophiles, reacting with the highly electrophilic MsCl and the product itself.
Caption: Workflow for the synthesis of 4-Bromo-3-fluorobenzyl methanesulfonate.
Experimental Protocol
Materials and Reagents
| Reagent | CAS | M.W. ( g/mol ) | Amount | Moles |
| (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 | 205.03 | 5.00 g | 24.4 mmol |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | 114.55 | 2.5 mL | 34.1 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5.1 mL | 36.6 mmol |
| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | 100 mL | - |
Procedure
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (4-Bromo-3-fluorophenyl)methanol (5.00 g, 24.4 mmol).
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Add dry dichloromethane (100 mL) and stir until the solid is fully dissolved.
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Cool the flask to 0 °C in an ice-water bath.
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Add triethylamine (5.1 mL, 36.6 mmol, 1.5 eq.) to the stirred solution.
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Slowly add methanesulfonyl chloride (2.5 mL, 34.1 mmol, 1.4 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stir the resulting mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
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Once complete, transfer the reaction mixture to a separatory funnel containing 100 mL of ice-cold water.
-
Separate the layers and wash the organic layer sequentially with:
-
100 mL of cold 1M HCl
-
100 mL of cold saturated NaHCO₃ solution
-
100 mL of cold brine
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
The resulting product is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Reactivity and Mechanistic Rationale
The synthetic power of 4-Bromo-3-fluorobenzyl methanesulfonate stems from its high reactivity in nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism.
The Mesylate: An Exceptional Leaving Group
The methanesulfonate anion (CH₃SO₃⁻) is a very weak base, making it an excellent leaving group. Its stability is a direct consequence of resonance delocalization, where the negative charge is distributed across the three oxygen atoms and the sulfur atom. This inherent stability significantly lowers the activation energy for its displacement by a nucleophile.
The Electrophilic Benzylic Carbon
The departure of the mesylate group is readily facilitated by a nucleophile attacking the benzylic carbon. This carbon is highly electrophilic due to the strong inductive effect of the adjacent oxygen atom.
Caption: Generalized S_N2 displacement of the methanesulfonate leaving group.
Applications in Research and Drug Development
This reagent is a quintessential example of a bifunctional building block, offering two orthogonal sites for chemical modification.
A Potent Benzylating Agent
The primary role of the mesylate is to serve as a highly efficient leaving group for benzylation reactions. It reacts cleanly with a wide array of nucleophiles under mild conditions to install the 4-bromo-3-fluorobenzyl moiety. This is particularly useful for:
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N-Alkylation: Modifying amines, anilines, and heterocycles.
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O-Alkylation: Creating ethers from alcohols and phenols.
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S-Alkylation: Forming thioethers from thiols.
The resulting 4-bromo-3-fluorobenzyl group can impart desirable properties to a parent molecule, including increased lipophilicity and altered metabolic profiles.[2][3]
A Platform for Cross-Coupling
After the benzylation step, the aryl bromide remains as a versatile handle for diversification. It is a prime substrate for numerous palladium-, nickel-, or copper-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complexity, a highly valued strategy in modern medicinal chemistry. Common transformations include:
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Suzuki Coupling: Introduction of aryl or vinyl groups.
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Sonogashira Coupling: Introduction of alkyne functionalities.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Cyanation: Installation of a nitrile group.
The presence of bromine allows for the formation of halogen bonds, which can favorably affect drug-target interactions and improve pharmacokinetic properties like duration of action.[9]
Safety and Handling
Trustworthiness: A Self-Validating System of Precaution
As a highly reactive alkylating agent, 4-Bromo-3-fluorobenzyl methanesulfonate must be handled with appropriate caution. Alkylating agents are, by their nature, potentially toxic, mutagenic, and irritant. The safety protocols are designed to prevent exposure.
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear impervious gloves (e.g., nitrile). Double-gloving is recommended.
-
Body Protection: A lab coat must be worn.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted mesylate should be quenched with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal.
Conclusion
4-Bromo-3-fluorobenzyl methanesulfonate is a powerful and versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups: a highly reactive mesylate for efficient benzylation and a stable aryl bromide for subsequent cross-coupling reactions. This dual functionality, combined with the modulating electronic effects of the fluorine substituent, makes it an indispensable tool for medicinal chemists and researchers aiming to construct novel and complex molecular architectures with precision and efficiency.
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